6-(chloroacetyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

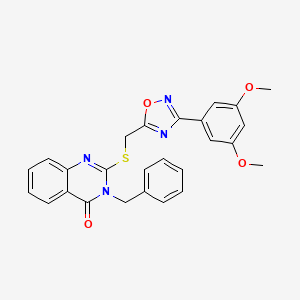

The compound “6-(chloroacetyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one” is a benzoxazinone derivative. Benzoxazinones are a type of heterocyclic compound that have been studied for their potential biological activities .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as chloroacetyl chloride, can be produced by the carbonylation of methylene chloride, oxidation of vinylidene chloride, or the addition of chlorine to ketene .Chemical Reactions Analysis

Chloroacetyl chloride, a component of this compound, is known to be bifunctional, meaning it can form esters and amides, and can form other linkages with amines .Wissenschaftliche Forschungsanwendungen

Antigen-Specific Cell Staining

This compound has been used in the development of a hydrolase-based fluorescence amplification method for antigen-specific cell labeling . The chloroacetyl group modification was found to improve the retention of fluorescent substrates in cells, which is crucial for effective cell staining .

Suppression of Dissociation of Fluorescent Molecules

The chloroacetyl group has been found to suppress the dissociation of the substrate after forming a covalent bond with intracellular proteins . This property is particularly useful in fluorescence microscopy and other imaging techniques that require stable association of fluorescent molecules with cellular components .

Synthesis of New Porphyrin Derivatives

The compound has been used in the synthesis of new derivatives of tetrakis (4-carboxyphenyl) porphyrin . These derivatives have been studied for their photophysical properties and potential applications in photodynamic therapy and cell imaging .

Photodynamic Therapy and Cell Imaging

The synthesized porphyrin derivatives have shown promising results in cell imaging and cytotoxicity against two cancer cell lines . This suggests potential applications in cancer treatment through photodynamic therapy .

Synthesis of Water-Soluble, Thiol-Reactive and Photo-Switchable Cross-Linker

The compound has been used in the synthesis of 3,3’-bis (sulfonato)-4,4’-bis (chloroacetamido)azobenzene (BSBCA), a water-soluble, thiol-reactive and photo-switchable cross-linker . This cross-linker can be used in various biochemical and biophysical studies.

Synthesis of D,L-7-Azatryptophan

The compound has been used in the synthesis of D,L-7-azatryptophan , a derivative of the essential amino acid tryptophan. This derivative can be used in various biological and chemical studies .

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

6-(2-chloroacetyl)-4-methyl-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3/c1-13-8-4-7(9(14)5-12)2-3-10(8)16-6-11(13)15/h2-4H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWYXNGYJESSKDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC2=C1C=C(C=C2)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B2890469.png)

![N-(2-chlorophenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2890476.png)

![2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2890479.png)

![4-[(4-Prop-2-ynylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B2890482.png)

![2-[1-(3-Fluorophenyl)cyclopropyl]acetic acid](/img/structure/B2890483.png)

![Ethyl 7-oxo-5,6-diazaspiro[2.4]hept-4-ene-4-carboxylate](/img/structure/B2890484.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2890487.png)